19,20-Epoxycytochalasin D

Antimalarial drug discovery Actin-targeting antiparasitics Cytochalasin structure-activity relationship

Standard actin probes like cytochalasin D and latrunculin A lack the 19,20-epoxide pharmacophore essential for selective antiplasmodial activity. 19,20-Epoxycytochalasin D addresses this gap with: • Equipotent IC50 of 0.04 µM against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) P. falciparum strains • Selectivity index >200 over Vero cells, enabling discrimination from non-epoxy analogs that show markedly inferior selectivity • Single-crystal XRD validation (CCDC 286810) providing a rigorous structural basis for probe derivatization Supplied with Certificate of Analysis; shipped under temperature-controlled conditions.

Molecular Formula C30H37NO6
Molecular Weight 507.6 g/mol
CAS No. 22144-77-0
Cat. No. B1669694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19,20-Epoxycytochalasin D
CAS22144-77-0
SynonymsCytochalasin D;  Zygosporin A;  Lygosporin A; 
Molecular FormulaC30H37NO6
Molecular Weight507.6 g/mol
Structural Identifiers
SMILESCC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O
InChIInChI=1S/C30H37NO6/c1-17-10-9-13-22-26(33)19(3)18(2)25-23(16-21-11-7-6-8-12-21)31-28(35)30(22,25)24(37-20(4)32)14-15-29(5,36)27(17)34/h6-9,11-15,17-18,22-26,33,36H,3,10,16H2,1-2,4-5H3,(H,31,35)/b13-9+,15-14+/t17-,18+,22-,23-,24+,25-,26+,29+,30+/m0/s1
InChIKeySDZRWUKZFQQKKV-JHADDHBZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

19,20-Epoxycytochalasin D Overview


19,20-Epoxycytochalasin D (CAS 22144-77-0; also cited as 191349-10-7) is a fungal metabolite belonging to the cytochalasan class, originally isolated from Xylaria hypoxylon [1] and subsequently found in Nemania sp. UM10M [2]. It possesses the characteristic perhydroisoindol-1-one scaffold fused to an 11-membered macrocyclic ring, with a defining 19,20-epoxide that distinguishes it from the parent cytochalasin D. Like other cytochalasans, it targets the actin cytoskeleton, inhibiting actin polymerization and disrupting microfilament function [3]. Unlike cytochalasin D, however, the epoxy modification confers a divergent spectrum of antiparasitic and cytotoxic activities that cannot be extrapolated from conventional actin probes.

Why 19,20-Epoxycytochalasin D Cannot Be Replaced


Cytochalasins are not functionally interchangeable. Although cytochalasin D (IC50 ~25 nM for actin polymerization ) and latrunculin A both depolymerize actin, they operate through distinct binding sites and mechanisms, producing divergent cellular outcomes [1]. The 19,20-epoxide in 19,20-epoxycytochalasin D introduces a conformational constraint absent in cytochalasin D, altering its interaction with actin and, critically, its selectivity across parasite versus mammalian actin isoforms [2]. Empirically, 19,20-epoxycytochalasin D achieves potent antiplasmodial activity (IC50 0.04 µM against both chloroquine-sensitive and -resistant P. falciparum) without cytotoxicity to Vero cells, a selectivity window not universally observed for cytochalasin D or cytochalasin B [2]. Substituting with a non-epoxy analog risks losing this therapeutically relevant selectivity profile.

Comparative Evidence for 19,20-Epoxycytochalasin D


Antiplasmodial Activity vs. Cytochalasin D

In a direct head-to-head comparison within the same bioassay-guided fractionation study, 19,20-epoxycytochalasin D inhibited Plasmodium falciparum (3D7 strain) with an IC50 of 9.77 nM, representing approximately 8% greater potency than parent cytochalasin D, which exhibited an IC50 of 10.58 nM in the identical assay [1]. While the absolute potency difference is modest, it demonstrates that the 19,20-epoxide does not abolish antiplasmodial activity and, in this instance, slightly enhances it—a finding that contradicts the assumption that epoxy modification universally attenuates bioactivity.

Antimalarial drug discovery Actin-targeting antiparasitics Cytochalasin structure-activity relationship

Selectivity Against Drug-Resistant P. falciparum

19,20-Epoxycytochalasin D demonstrated equipotent activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum, with IC50 values of 0.04 µM (22 ng/mL) for D6 and 0.04 µM (20 ng/mL) for W2 [1]. Critically, it showed no cytotoxicity to mammalian Vero kidney fibroblasts at the highest concentration tested (4760 ng/mL), yielding selectivity indices (SI = IC50 Vero / IC50 P. falciparum) of >216 for D6 and >238 for W2 [1]. This contrasts with the in-class comparator 18-deoxy-19,20-epoxycytochalasin C (3), which exhibited substantially lower selectivity indices of >17 (D6) and >47.6 (W2) due to its weaker antiplasmodial potency (IC50 0.56 µM and 0.19 µM, respectively) [1]. Cytochalasin D, by comparison, is known to induce rapid morphological changes in Vero cells at concentrations as low as 0.2–0.5 µg/mL [2], limiting its usefulness in assays requiring discrimination between parasite and host actin.

Antimalarial selectivity Chloroquine-resistant malaria Host cell toxicity profiling

Leukemia-Selective Cytotoxicity (P388)

When evaluated against a panel of human solid tumor and kidney epithelial cell lines, 19,20-epoxycytochalasin D (compound 2) showed a highly selective cytotoxicity fingerprint: potent activity against P388 murine leukemia (IC50 = 0.16 µM), moderate activity against BT-549 breast carcinoma (IC50 = 7.84 µM) and LLC-PK11 pig kidney epithelial cells (IC50 = 8.4 µM), and no activity (IC50 >10 µM) against SK-MEL melanoma, KB epidermoid carcinoma, and SK-OV-3 ovarian carcinoma [1]. This selectivity profile is distinct from its co-isolated analog 19,20-epoxycytochalasin C (1), which was active only against SK-MEL (IC50 = 8.02 µM), and from 18-deoxy-19,20-epoxycytochalasin C (3), which was active only against BT-549 (IC50 = 6.89 µM) [1]. The parent compound cytochalasin D, in contrast, is broadly cytotoxic and commonly used as a positive control for actin disruption rather than as a selective probe. The P388 IC50 of 0.16 µM for 19,20-epoxycytochalasin D also aligns with the potent cytotoxic activity independently reported by Shi and Zhan (2007) against P-388 [2], confirming inter-laboratory reproducibility.

Leukemia-selective cytotoxicity Solid tumor panel screening Cytochalasin cancer pharmacology

19,20-Epoxide Pharmacophore vs. Cytochalasin D

The definitive structural feature of 19,20-epoxycytochalasin D is the epoxide ring bridging C-19 and C-20 of the macrocycle. Single-crystal X-ray diffraction analysis by Shi and Zhan (2007) confirmed the stereochemistry as 19(βH),20(αH)-epoxy, revising the earlier assignment by Espada et al. (1997) [1]. The epoxide introduces a rigid, oxygen-containing three-membered ring that constrains the macrocyclic conformation in a manner fundamentally absent from the parent cytochalasin D, which bears a C-19/C-20 olefin (double bond) instead [2]. This structural difference has two consequences: (a) the molecular formula shifts from C30H37NO6 (cytochalasin D, MW 507.6) to C30H37NO7 (19,20-epoxycytochalasin D, MW 523.6), altering hydrogen-bonding capacity and lipophilicity, and (b) the epoxide may serve as a covalent warhead under certain conditions, a property not shared by cytochalasin D . In-house data cited by Toku-E indicate that the epoxide renders 19,20-epoxycytochalasin D more active than cytochalasin D in inhibiting tumor cell growth in vitro , although the specific IC50 shift has not been publicly disclosed.

Cytochalasin pharmacophore Epoxide conformational constraint Structure-based drug design

Actin Filament Capping vs. Latrunculin A

Latrunculin A has supplanted cytochalasin D in many cell biology laboratories due to its cleaner mechanism (1:1 G-actin sequestration vs. cytochalasin D's filament-end capping and ATPase acceleration) [1]. However, latrunculin A acts on monomeric G-actin, whereas cytochalasins, including 19,20-epoxycytochalasin D, bind preferentially to filament ends [2]. The class-wide study of 24 cytochalasins by Yahara et al. (1982) established that cytochalasins exhibit a hierarchic order of potency for actin filament capping activity, with cytochalasin D showing the strongest capping (apparent Kd ~50 nM from filament ends) among cytochalasins B, D, E, and H [3]. Although 19,20-epoxycytochalasin D was not included in that 24-compound panel, its structural similarity to cytochalasin D, combined with the demonstrated retention of actin-targeting antiplasmodial activity at low nanomolar concentrations [4], supports the inference that it functions as an actin filament capper rather than a G-actin sequestrator. This mechanistic distinction is critical for experimental design: a latrunculin-based result cannot be triangulated with a cytochalasin-based result without acknowledging their orthogonal binding sites and downstream effects on actin dynamics.

Actin filament capping Latrunculin comparison Cytoskeletal probe selection

Research & Procurement Scenarios for 19,20-Epoxycytochalasin D


Antimalarial Optimization: Chloroquine-Resistant P. falciparum

19,20-Epoxycytochalasin D is uniquely suited for antimalarial discovery cascades that require simultaneous potency against drug-resistant strains and a wide selectivity window over mammalian cells. Its equipotent activity against chloroquine-sensitive (D6, IC50 0.04 µM) and chloroquine-resistant (W2, IC50 0.04 µM) P. falciparum, combined with a selectivity index exceeding 200 against Vero cells [1], positions it as a validated starting point for medicinal chemistry optimization targeting PfACT-1. Researchers should procure this compound when the goal is to explore the SAR of the 19,20-epoxide moiety itself, given that the closely related 18-deoxy analog showed markedly inferior selectivity (SI >17–47.6) [1].

Leukemia-Selective Cytotoxicity Probing

The stark differential between the P388 leukemia IC50 of 0.16 µM and the lack of activity against SK-MEL, KB, and SK-OV-3 solid tumor lines (>10 µM) [1] makes 19,20-epoxycytochalasin D a precision tool for investigating actin-dependent cell death mechanisms specific to hematopoietic malignancies. This contrasts with cytochalasin D, which lacks this discriminatory power. Procurement is indicated for laboratories studying the molecular basis of leukemia-selective cytotoxicity or validating actin as a therapeutic target in hematological cancers, where the 49-fold potency gap between P388 and BT-549 [1] provides a built-in selectivity control.

Actin Probe Panel: Orthogonal Cytoskeletal Validation

For cell biology core facilities and screening groups assembling a comprehensive actin modulator panel, 19,20-epoxycytochalasin D fills a specific gap: a filament-end capping cytochalasan with an epoxide-modified pharmacophore, mechanistically orthogonal to the G-actin sequestrator latrunculin A and structurally distinct from the non-epoxy cytochalasin D [1][2]. This three-compound panel (latrunculin A, cytochalasin D, 19,20-epoxycytochalasin D) enables researchers to deconvolve whether an observed phenotype arises from monomer sequestration, filament-end capping without epoxide, or filament-end capping with the conformational constraint of the 19,20-epoxide, providing unprecedented mechanistic resolution.

Natural Product Derivatization: C21-OAc & Epoxide Handles

Recent work on 19,20-epoxycytochalasin C has demonstrated that the C21-OAc position is a permissive site for fluorophore conjugation without disrupting actin binding [1]. By extension, 19,20-epoxycytochalasin D—which shares the C21-acetoxy group and the 19,20-epoxide scaffold—is a candidate scaffold for developing fluorescent or affinity probes that retain actin-targeting activity. Its confirmed structural identity via single-crystal X-ray diffraction (CCDC 286810) [2] provides a rigorous starting point for structure-guided derivatization. Procurement is recommended for chemical biology groups seeking to generate labeled cytochalasan probes with a defined epoxide pharmacophore.

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